(2-Ethoxy-3,5-difluorophenyl)magnesium bromide
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Overview
Description
(2-ethoxy-3,5-difluorophenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds widely used in organic synthesis for forming carbon-carbon bonds. This particular compound features an ethoxy group and two fluorine atoms on a phenyl ring, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-ethoxy-3,5-difluorophenyl)magnesium bromide typically involves the reaction of 2-ethoxy-3,5-difluorobromobenzene with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from reacting with the Grignard reagent. The general reaction is as follows:
2-ethoxy-3,5-difluorobromobenzene+Mg→(2-ethoxy-3,5-difluorophenyl)magnesium bromide
Industrial Production Methods
In industrial settings, the production of Grignard reagents like this compound is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(2-ethoxy-3,5-difluorophenyl)magnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Alkyl Halides: Used in nucleophilic substitution reactions.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
New Carbon-Carbon Bonds: Formed in nucleophilic substitution and coupling reactions.
Scientific Research Applications
Chemistry
In chemistry, (2-ethoxy-3,5-difluorophenyl)magnesium bromide is used for synthesizing complex organic molecules. It is particularly useful in the pharmaceutical industry for creating drug intermediates and active pharmaceutical ingredients.
Biology and Medicine
In biological and medical research, this compound is used to modify biomolecules, aiding in the development of new therapeutic agents. Its ability to introduce fluorine atoms into organic molecules is valuable for improving the metabolic stability and bioavailability of drugs.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its reactivity and versatility make it a valuable tool for various synthetic applications.
Mechanism of Action
The mechanism of action of (2-ethoxy-3,5-difluorophenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This nucleophilic addition forms new carbon-carbon bonds, which are essential in organic synthesis. The presence of fluorine atoms enhances the reactivity and selectivity of the compound, making it a powerful reagent in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent without the ethoxy and fluorine substituents.
(2-Methoxyphenyl)magnesium Bromide: Contains a methoxy group instead of an ethoxy group.
(3,5-Difluorophenyl)magnesium Bromide: Lacks the ethoxy group but has similar fluorine substitution.
Uniqueness
(2-ethoxy-3,5-difluorophenyl)magnesium bromide is unique due to the presence of both ethoxy and fluorine substituents on the phenyl ring. These substituents enhance its reactivity and selectivity, making it a versatile reagent for various synthetic applications.
Properties
IUPAC Name |
magnesium;1-ethoxy-2,4-difluorobenzene-6-ide;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2O.BrH.Mg/c1-2-11-8-4-3-6(9)5-7(8)10;;/h3,5H,2H2,1H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRFVJQEYPBANT-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=[C-]1)F)F.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2MgO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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